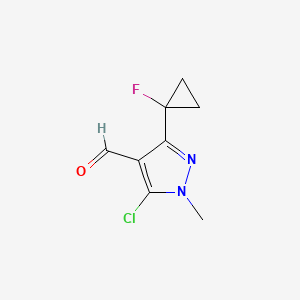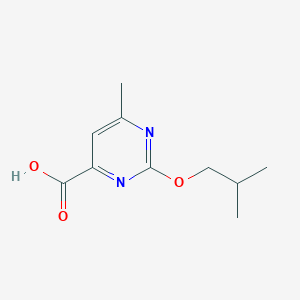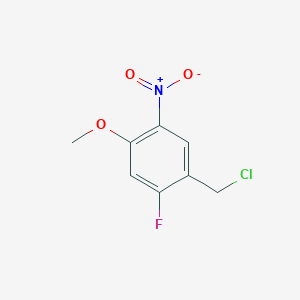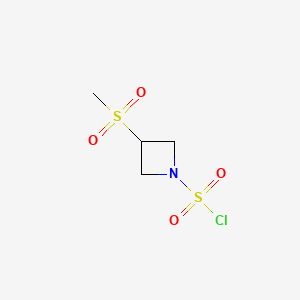
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of both a sulfonyl chloride group and an azetidine ring, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-azetidinesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The general reaction can be represented as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination of methanesulfonic acid using thionyl chloride or phosgene under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination to generate sulfene.
Reduction Reactions: It can be reduced to form methanesulfonamide.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a non-nucleophilic base to form methanesulfonates.
Lewis Acids: Facilitate Beckmann rearrangement of oxime methanesulfonates.
Major Products
Methanesulfonates: Formed from the reaction with alcohols.
Sulfene: Generated through elimination reactions.
Methanesulfonamide: Produced via reduction reactions.
Scientific Research Applications
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a reagent for converting alcohols to methanesulfonates, which are intermediates in various reactions.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1-azetidinesulfonyl chloride involves its role as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the azetidine ring.
Tosyl Chloride: Contains a toluenesulfonyl group instead of a methanesulfonyl group.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethanesulfonyl group, making it more reactive.
Uniqueness
3-(Methylsulfonyl)-1-azetidinesulfonyl chloride is unique due to the presence of both the azetidine ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C4H8ClNO4S2 |
|---|---|
Molecular Weight |
233.7 g/mol |
IUPAC Name |
3-methylsulfonylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO4S2/c1-11(7,8)4-2-6(3-4)12(5,9)10/h4H,2-3H2,1H3 |
InChI Key |
PHLFFKXIYCKGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CN(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
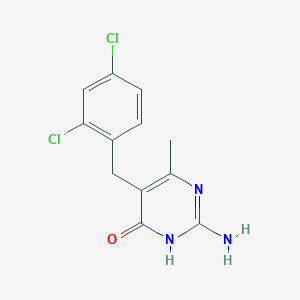
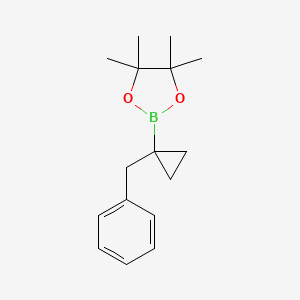
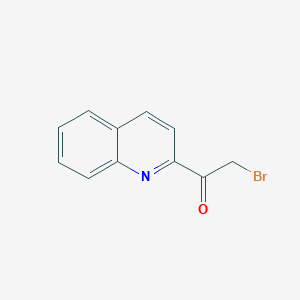

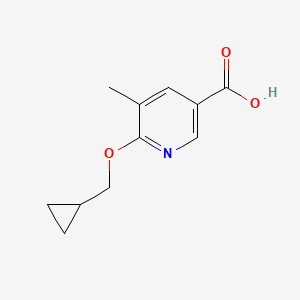
![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)

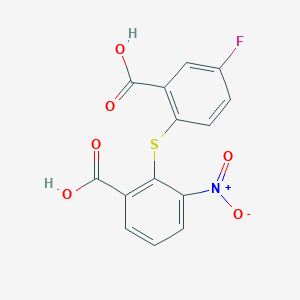
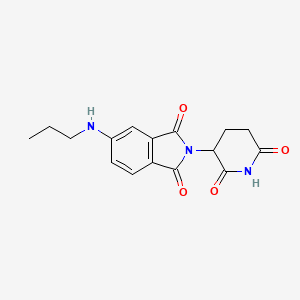
![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
